8H-5,8-Methano[1,3]oxazolo[3,2-d][1,4]oxazepine
Description
Properties
CAS No. |
767322-17-8 |
|---|---|
Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
5,9-dioxa-2-azatricyclo[6.2.1.02,6]undeca-1(10),3,6-triene |
InChI |
InChI=1S/C8H7NO2/c1-2-10-8-4-7-3-6(5-11-7)9(1)8/h1-2,4-5,7H,3H2 |
InChI Key |
HAQIGYPWXZYUKN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=C3N(C1=CO2)C=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8H-5,8-Methanooxazolo[3,2-d][1,4]oxazepine typically involves cyclocondensation reactions. One common method includes the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated by microwave irradiation, which significantly reduces the reaction time and improves yields .
Industrial Production Methods: Industrial production methods for 8H-5,8-Methanooxazolo[3,2-d][1,4]oxazepine are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: 8H-5,8-Methanooxazolo[3,2-d][1,4]oxazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where halogen atoms are present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 8H-5,8-Methanooxazolo[3,2-d][1,4]oxazepine is used as a building block for the synthesis of more complex molecules. Its unique ring structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It may be explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry: In the industrial sector, 8H-5,8-Methanooxazolo[3,2-d][1,4]oxazepine could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 8H-5,8-Methanooxazolo[3,2-d][1,4]oxazepine is not fully understood. it is believed to interact with molecular targets through its heterocyclic ring system. This interaction may involve binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the specific pathways and molecular targets involved.
Comparison with Similar Compounds
Dibenzo[b,f][1,4]oxazepine (DBO) Derivatives
DBO derivatives, such as dibenzo[b,f][1,4]oxazepine, are tricyclic systems with a central oxazepine ring fused to two benzene rings. Unlike 8H-5,8-Methano[1,3]oxazolo[3,2-d][1,4]oxazepine, DBO lacks the methano bridge and oxazolo ring, resulting in a planar structure with distinct pharmacological profiles. DBO derivatives exhibit antidepressant, analgesic, and antitumor activities, with recent syntheses leveraging copper-catalyzed C–N/C–O couplings and Smiles rearrangements .
Key Differences :
- Electron Density : The oxazolo ring introduces electron-rich regions absent in DBO, altering reactivity and binding modes.
Benzo[f]imidazo[1,2-d][1,4]oxazepines
Patents describe benzo[f]imidazo[1,2-d][1,4]oxazepines as PI3Kα inhibitors (e.g., taselisib analogs). These compounds feature an imidazole ring fused to the oxazepine core, contrasting with the oxazolo ring in the target compound. Substituents at the 9- and 2-positions optimize interactions with PI3Kα, demonstrating IC50 values in the nanomolar range .
Comparison :
- Pharmacological Activity : While benzo[f]imidazo-oxazepines target kinase inhibition, the oxazolo-oxazepine scaffold may favor interactions with other enzyme classes (e.g., proteases or receptors).
- Synthesis Complexity: The target compound’s methano bridge requires multi-step iodination and Grignard reactions (e.g., 9-bromo-2,3-diiodo intermediates), whereas imidazo-oxazepines emphasize regioselective couplings .
Thiadiazole and Thiazole Derivatives
1,3,4-Thiadiazole and thiazole derivatives, such as those reported in Molecules (2015), exhibit potent antitumor activity (e.g., IC50 = 1.19 µM against HepG2). These compounds lack the oxazepine core but share heterocyclic diversity, underscoring the importance of nitrogen and sulfur atoms in modulating bioactivity .
Structural Contrast :
- Heteroatom Influence : The oxazolo-oxazepine’s oxygen-rich system may enhance solubility compared to sulfur-containing thiadiazoles.
Pharmacological and Industrial Relevance
- DBO Derivatives : Used in antidepressants and kinase inhibitors due to planar aromatic systems .
- Imidazo-Oxazepines : Optimized for PI3Kα inhibition with reduced off-target effects (e.g., taselisib analogs) .
- 8H-5,8-Methano-oxazolo-oxazepine: Predicted applications in CNS disorders or enzyme inhibition, leveraging rigidity and electronic properties.
Data Tables
Table 1: Structural Comparison
Biological Activity
8H-5,8-Methano[1,3]oxazolo[3,2-d][1,4]oxazepine (CAS Number: 767322-17-8) is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the oxazepine class, which is known for various pharmacological properties, including anti-cancer and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 149.15 g/mol. Its structure features a fused bicyclic system that contributes to its unique biological properties. The compound's chemical structure can be represented as follows:
1. Anti-Cancer Activity
Research has shown that derivatives of benzoxazepine, including compounds related to this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxicity of synthesized benzoxazepine derivatives against solid tumor cell lines and found varying degrees of effectiveness depending on the specific type of cancer cells used. The results indicated that certain derivatives could inhibit cell proliferation and induce apoptosis in cancer cells by modulating pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .
2. Anti-Inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. In vitro studies demonstrated that this compound could significantly reduce the production of pro-inflammatory cytokines in response to inflammatory stimuli. This suggests its potential utility in treating inflammatory diseases .
3. Antimicrobial Activity
While the antimicrobial activity of benzoxazepine derivatives is generally limited compared to their anti-cancer and anti-inflammatory effects, some studies have reported moderate antibacterial activity against specific pathogens. The effectiveness varies widely among different bacterial strains .
Case Studies
Several case studies have highlighted the biological activities of compounds related to this compound:
- Study on Anticancer Properties : A study published in J. Braz. Chem. Soc. explored various benzoxazepine derivatives and their effects on cancer cell lines. The results indicated significant cytotoxicity against breast and colon cancer cells with IC50 values ranging from 10 µM to 30 µM .
- Inflammation Reduction : Another study examined the impact of these compounds on inflammatory markers in human cell lines. It was found that treatment with specific derivatives led to a reduction in IL-6 and TNF-α levels by up to 50% compared to untreated controls .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
